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molecular formula C3H9NNa2O7P2 B8802444 PAMIDRONATE DISODIUM

PAMIDRONATE DISODIUM

Cat. No. B8802444
M. Wt: 279.03 g/mol
InChI Key: CEYUIFJWVHOCPP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04639338

Procedure details

2.35 g of 3-amino-1-hydroxypropane-1,1-diphosphonic acid are suspended in 100 ml of water and, while stirring, 1N sodium hydroxide solution (approximately 20.0 ml) is added dropwise until neutralisation is complete (pH=7.4). The whole is concentrated to dryness by evaporation under reduced pressure at 60°-70° and dried under reduced pressure (approximately 20 mbar) until the weight is constant. Disodium 3-amino-1-hydroxypropane-1,1-diphosphonate is obtained in the form of an amorphous product that is deliquescent in air and that according to Karl Fischer titration contains approximately 12.9% by weight of water.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]([OH:13])([P:9]([OH:12])(=[O:11])[OH:10])[P:5]([OH:8])(=[O:7])[OH:6].[OH-].[Na+:15]>O>[NH2:1][CH2:2][CH2:3][C:4]([OH:13])([P:5]([OH:8])(=[O:6])[OH:7])[P:9]([O-:12])(=[O:10])[O-:11].[Na+:15].[Na+:15] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
2.35 g
Type
reactant
Smiles
NCCC(P(O)(=O)O)(P(O)(=O)O)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The whole is concentrated to dryness by evaporation under reduced pressure at 60°-70°
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (approximately 20 mbar) until the weight

Outcomes

Product
Name
Type
product
Smiles
NCCC(P([O-])(=O)[O-])(P(O)(=O)O)O.[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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